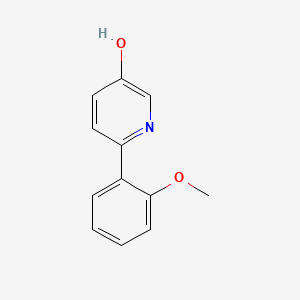

6-(2-Methoxyphenyl)pyridin-3-ol

Übersicht

Beschreibung

6-(2-Methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxyphenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the methoxy group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 6-(2-Methoxyphenyl)pyridin-3-one.

Reduction: Formation of 6-(2-Methoxyphenyl)pyridine.

Substitution: Various halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that 6-(2-Methoxyphenyl)pyridin-3-ol exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it can inhibit the growth of breast cancer (MCF-7) and leukemia (K562) cells. The mechanism of action involves:

- Induction of Apoptosis : The compound activates apoptotic pathways by influencing proteins such as caspase-9 and poly(ADP-ribose) polymerase (PARP), leading to cell death.

- Cell Cycle Arrest : It has been observed to reduce the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| K562 | 15 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects against various bacterial strains. It disrupts bacterial cell membranes and inhibits metabolic pathways, making it a candidate for further investigation in antibiotic development.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic effects. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Drug Development

Several derivatives of this compound have been explored as potential drug candidates for treating various diseases, including:

- Cancer : Derivatives are being tested for improved efficacy against different cancer types.

- Neurodegenerative Diseases : Some analogs are being investigated for their neuroprotective properties.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials, particularly in organic electronics and photonic devices due to its favorable electronic properties.

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the synthesis of organic semiconductors |

| Photonic Devices | Employed in light-emitting diodes (LEDs) |

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition, particularly in MCF-7 cells, with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers.

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of novel derivatives based on this compound using palladium-catalyzed cross-coupling techniques. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and paving the way for biological testing.

Wirkmechanismus

The mechanism of action of 6-(2-Methoxyphenyl)pyridin-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(2-Hydroxyphenyl)pyridin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

6-(2-Methylphenyl)pyridin-3-ol: Similar structure but with a methyl group instead of a methoxy group.

6-(2-Fluorophenyl)pyridin-3-ol: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

6-(2-Methoxyphenyl)pyridin-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

6-(2-Methoxyphenyl)pyridin-3-ol, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with methoxy-substituted phenyl groups. A common method includes the condensation of 2-methoxyphenylboronic acid with pyridine derivatives under palladium-catalyzed conditions. This approach has been documented to yield high purity and good yields of the target compound .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The half-maximal inhibitory concentration (IC) values for these cell lines were determined to be less than 10 µM, indicating strong cytotoxic potential .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HepG2 | <10 |

| DU145 | <10 |

| MDA-MB-231 | <10 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has shown selective inhibition against Chlamydia species, outperforming traditional antibiotics like spectinomycin at comparable concentrations. This suggests potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia spp. | ~5 µg/mL |

| Spectinomycin | ~128 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group at the ortho position on the phenyl ring enhances the biological activity of pyridine derivatives. Variations in the substituents on the pyridine ring significantly influence both cytotoxicity and selectivity towards cancer cells and pathogens .

Case Studies

- Cytotoxicity Assessment : A study assessed a series of methoxypyridine derivatives, including this compound, revealing that compounds with larger aryl substituents exhibited enhanced cytotoxicity against HepG2 cells .

- Antichlamydial Activity : In a comparative study, this compound was tested against various Chlamydia strains, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-10(12)11-7-6-9(14)8-13-11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWPDQFILREJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692464 | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-36-8 | |

| Record name | 3-Pyridinol, 6-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.